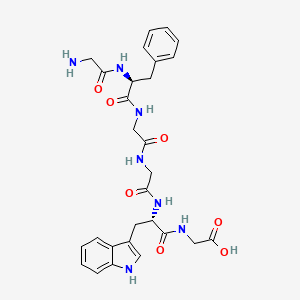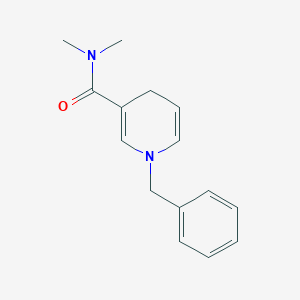![molecular formula C12Cl11Tl B14613830 Chloro[bis(pentachlorophenyl)]thallane CAS No. 58228-56-1](/img/structure/B14613830.png)
Chloro[bis(pentachlorophenyl)]thallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Chloro[bis(pentachlorophenyl)]thallane typically involves the reaction of thallium(I) chloride with pentachlorophenyl lithium or pentachlorophenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Chloro[bis(pentachlorophenyl)]thallane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thallium compounds.
Reduction: It can be reduced to form lower oxidation state thallium compounds.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chloro[bis(pentachlorophenyl)]thallane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other thallium compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Chloro[bis(pentachlorophenyl)]thallane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction .
Comparación Con Compuestos Similares
Chloro[bis(pentachlorophenyl)]thallane can be compared with other similar compounds such as:
Bis(pentachlorophenyl)mercury chloride: Similar structure but with mercury instead of thallium.
Bis(pentachlorophenyl)lead chloride: Similar structure but with lead instead of thallium.
Bis(pentachlorophenyl)tin chloride: Similar structure but with tin instead of thallium.
These compounds share some chemical properties but differ in their reactivity and applications due to the different central metal atoms
Propiedades
Número CAS |
58228-56-1 |
|---|---|
Fórmula molecular |
C12Cl11Tl |
Peso molecular |
738.5 g/mol |
Nombre IUPAC |
chloro-bis(2,3,4,5,6-pentachlorophenyl)thallane |
InChI |
InChI=1S/2C6Cl5.ClH.Tl/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;1H;/q;;;+1/p-1 |
Clave InChI |
AMALVDRLNTVAQK-UHFFFAOYSA-M |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)[Tl](C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)

![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)





![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
